molecular formula C15H15N5OS2 B293154 2-{[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-5-(methylsulfanyl)-1,3,4-oxadiazole

2-{[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-5-(methylsulfanyl)-1,3,4-oxadiazole

Cat. No. B293154
M. Wt: 345.4 g/mol
InChI Key: ABZSJTURMUCSTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-5-(methylsulfanyl)-1,3,4-oxadiazole is a chemical compound that has attracted the attention of scientists due to its potential applications in various fields, including medicine, agriculture, and material science.

Mechanism of Action

The mechanism of action of 2-{[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-5-(methylsulfanyl)-1,3,4-oxadiazole is not fully understood. However, it has been suggested that the compound acts by inhibiting the activity of enzymes involved in various metabolic pathways, leading to the disruption of cellular processes.
Biochemical and Physiological Effects:
Studies have shown that the compound exhibits significant biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the growth of various microorganisms, including bacteria and fungi. In vivo studies have shown that the compound exhibits anticancer activity by inducing apoptosis in cancer cells. However, further studies are needed to fully understand the biochemical and physiological effects of the compound.

Advantages and Limitations for Lab Experiments

The compound has several advantages for lab experiments, including its easy synthesis, high yield, and potential applications in various fields of science. However, it also has some limitations, including its low solubility in water and its potential toxicity.

Future Directions

There are several future directions for the study of 2-{[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-5-(methylsulfanyl)-1,3,4-oxadiazole. These include:
1. Further studies to understand the mechanism of action of the compound.
2. Exploration of the potential applications of the compound in medicine, agriculture, and material science.
3. Development of more efficient synthesis methods for the compound.
4. Investigation of the potential toxicity of the compound and its effects on the environment.
5. Synthesis of analogs of the compound to explore their potential applications.
Conclusion:
2-{[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-5-(methylsulfanyl)-1,3,4-oxadiazole is a chemical compound that has attracted the attention of scientists due to its potential applications in various fields of science. The compound has been studied for its antimicrobial, antifungal, anticancer, and pesticide activities. Further studies are needed to fully understand the mechanism of action, biochemical and physiological effects, and potential applications of the compound.

Synthesis Methods

The synthesis of 2-{[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-5-(methylsulfanyl)-1,3,4-oxadiazole involves the reaction of 5-methylthio-1,3,4-oxadiazole-2-thiol with allyl bromide and phenylhydrazine in the presence of potassium carbonate. The resulting product is purified by column chromatography to obtain the desired compound in good yield.

Scientific Research Applications

The compound has been studied for its potential applications in various fields of science. In medicine, it has been found to exhibit antimicrobial, antifungal, and anticancer activities. In agriculture, it has been studied for its potential use as a pesticide and herbicide. In material science, it has been studied for its potential use in the synthesis of novel materials with unique properties.

properties

Molecular Formula

C15H15N5OS2

Molecular Weight

345.4 g/mol

IUPAC Name

2-methylsulfanyl-5-[(5-phenyl-4-prop-2-enyl-1,2,4-triazol-3-yl)sulfanylmethyl]-1,3,4-oxadiazole

InChI

InChI=1S/C15H15N5OS2/c1-3-9-20-13(11-7-5-4-6-8-11)17-18-14(20)23-10-12-16-19-15(21-12)22-2/h3-8H,1,9-10H2,2H3

InChI Key

ABZSJTURMUCSTP-UHFFFAOYSA-N

SMILES

CSC1=NN=C(O1)CSC2=NN=C(N2CC=C)C3=CC=CC=C3

Canonical SMILES

CSC1=NN=C(O1)CSC2=NN=C(N2CC=C)C3=CC=CC=C3

Origin of Product

United States

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